molecular formula C7H8ClNO B8135048 4-Chloro-3-(methoxy-d3)aniline

4-Chloro-3-(methoxy-d3)aniline

Cat. No.: B8135048
M. Wt: 160.61 g/mol
InChI Key: LNKBDFVSILQKSI-FIBGUPNXSA-N
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Description

4-Chloro-3-(methoxy-d3)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the fourth position and a trideuteriomethoxy group at the third position on the benzene ring, with an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(methoxy-d3)aniline typically involves multiple steps. One common method starts with the nitration of chlorobenzene to form 4-chloronitrobenzene. This intermediate is then subjected to a reduction reaction to yield 4-chloroaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methoxy-d3)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives .

Scientific Research Applications

4-Chloro-3-(methoxy-d3)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methoxy-d3)aniline involves its interaction with specific molecular targets. The chloro and trideuteriomethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amino group can form hydrogen bonds with target molecules, enhancing its biological activity. The deuterium atoms may also affect the metabolic stability and reduce the rate of metabolic degradation .

Properties

IUPAC Name

4-chloro-3-(trideuteriomethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKBDFVSILQKSI-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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